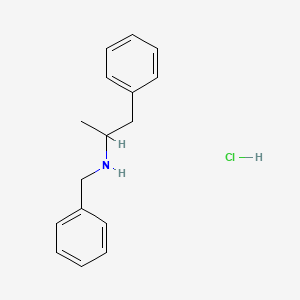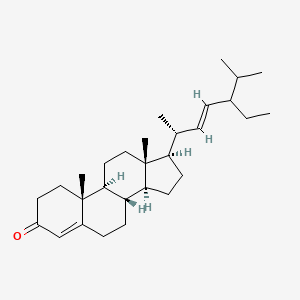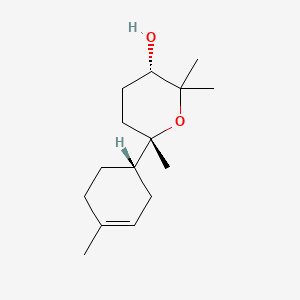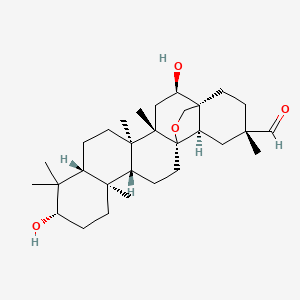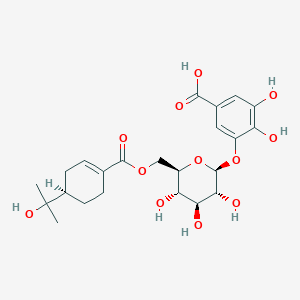
cypellocarpin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cypellocarpin A is a natural product found in Eucalyptus globulus, Eucalyptus camaldulensis, and Eucalyptus cypellocarpa with data available.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Activity
Cypellocarpin A, isolated from Eucalyptus globulus, has demonstrated notable antioxidant and anti-inflammatory activities. In a study by Hasegawa et al. (2008), it was found to scavenge DPPH free radicals effectively. Additionally, this compound showed potential in suppressing inflammatory cytokine production, highlighting its therapeutic potential in inflammatory disorders.
Role in Essential Oil Biosynthesis
Cypellocarpin A plays a role in essential oil biosynthesis or mobilization in Eucalyptus species. Hakki et al. (2010) Hakki et al. (2010) identified its widespread occurrence in various Eucalyptus species, suggesting a significant role in the plant's metabolic processes.
Antitumor-Promoting Activity
Ito et al. (2000) Ito et al. (2000) discovered that cypellocarpin A exhibits potent antitumor-promoting activity. This was evidenced by its inhibitory effect on Epstein-Barr virus early antigen activation, indicating potential for use in cancer prevention strategies.
Propriétés
Nom du produit |
cypellocarpin A |
|---|---|
Formule moléculaire |
C23H30O12 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H30O12/c1-23(2,32)12-5-3-10(4-6-12)21(31)33-9-15-17(26)18(27)19(28)22(35-15)34-14-8-11(20(29)30)7-13(24)16(14)25/h3,7-8,12,15,17-19,22,24-28,32H,4-6,9H2,1-2H3,(H,29,30)/t12-,15+,17+,18-,19+,22+/m0/s1 |
Clé InChI |
QIYRQEHCCPTEPY-VJOHEAABSA-N |
SMILES isomérique |
CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O |
SMILES canonique |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC3=CC(=CC(=C3O)O)C(=O)O)O)O)O)O |
Synonymes |
cypellocarpin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



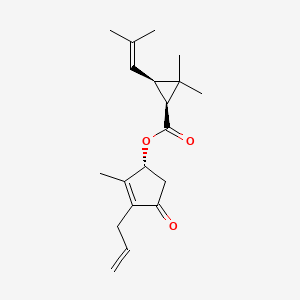
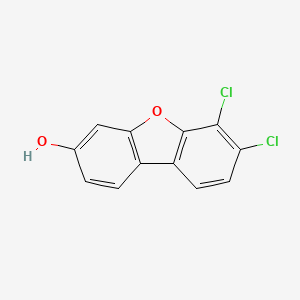
![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B1251258.png)
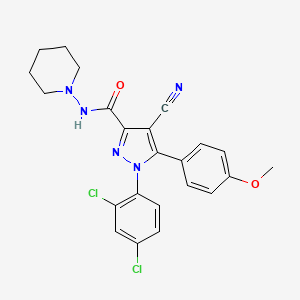
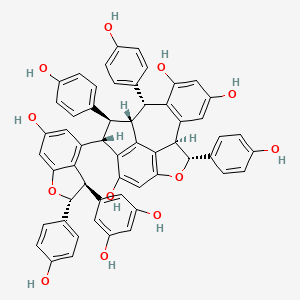
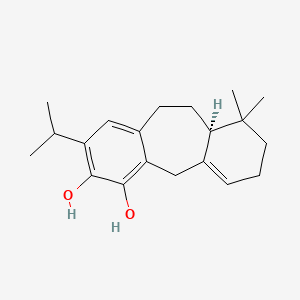
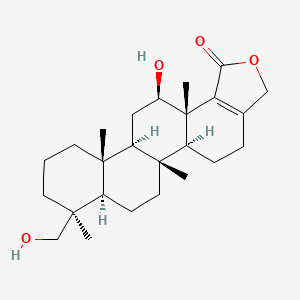
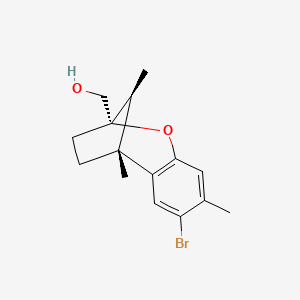
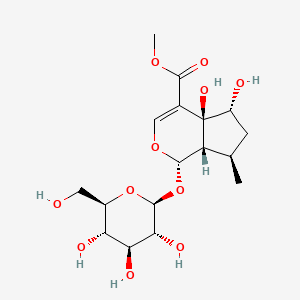
![[(S)-1-acetamidoethyl]phosphonic acid](/img/structure/B1251265.png)
